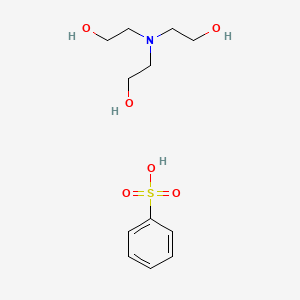
Einecs 260-839-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can be compared with other similar compounds such as:
Benzenesulphonic acid: A simpler compound with similar acidic properties but lacking the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: A compound with similar chelating properties but without the sulfonic acid group.
The uniqueness of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), lies in its combined properties of both benzenesulphonic acid and nitrilotriethanol, making it versatile for various applications .
Properties
CAS No. |
68411-31-4 |
|---|---|
Molecular Formula |
C12H21NO6S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
InChI Key |
AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Related CAS |
90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















